Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride

PET imaging glutamine metabolism oncology

This (2S,4R)-dimethyl ester HCl is the validated chiral precursor for ¹⁸F-(2S,4R)-4-fluoroglutamine PET tracer (clinically demonstrated tumor imaging in 17/25 patients). The (2S,4R)-stereochemistry is non-negotiable: the (2S,4S)-diastereomer shows inferior tumor uptake and accelerated metabolic clearance via glutamine transaminase K. The dimethyl ester hydrochloride form enables preferential erythro crystallization from racemic mixtures—a purification advantage not shared by free acid or other esters. Its superior organic-solvent solubility facilitates direct solution-phase peptide coupling without additional protection. For DHFR inhibition studies without confounding polyglutamylation, the (2S,4R)-configured building block yields erythro-FMTX that is weakly incorporated by FPGS, unlike the threo-diastereomer which acts as a chain terminator. This compound's unique γ-elimination reactivity with alanine aminotransferase further distinguishes it for comparative enzymology. Procure the correct, clinically validated stereoisomer to ensure reproducible results.

Molecular Formula C7H13ClFNO4
Molecular Weight 229.63
CAS No. 2580099-67-6
Cat. No. B2660416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride
CAS2580099-67-6
Molecular FormulaC7H13ClFNO4
Molecular Weight229.63
Structural Identifiers
SMILESCOC(=O)C(CC(C(=O)OC)F)N.Cl
InChIInChI=1S/C7H12FNO4.ClH/c1-12-6(10)4(8)3-5(9)7(11)13-2;/h4-5H,3,9H2,1-2H3;1H/t4-,5+;/m1./s1
InChIKeyPVRWRMLSIFQEFI-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate Hydrochloride (CAS 2580099-67-6): Chiral Fluorinated Glutamic Acid Diester for Stereospecific Synthesis and Biochemical Probe Development


Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate hydrochloride (CAS 2580099-67-6) is the dimethyl ester hydrochloride salt of (2S,4R)-4-fluoroglutamic acid, a chiral fluorinated analogue of L-glutamic acid bearing a single fluorine substituent at the γ-position (C-4) with defined (2S,4R)-stereochemistry [1]. This protected amino acid building block belongs to the class of γ-fluorinated glutamic acid derivatives, which are widely employed as enzyme inhibitors, mechanistic probes, and precursors for pharmacologically active peptides and PET radiotracers . The dimethyl ester protection enhances organic-solvent compatibility for solution-phase peptide coupling and facilitates diastereomer separation via fractional crystallization, a critical advantage in stereochemically pure synthesis workflows [2].

Why Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate Hydrochloride Cannot Be Interchanged with Other 4-Fluoroglutamic Acid Stereoisomers or Derivatives


The four stereoisomers of 4-fluoroglutamic acid—(2S,4R), (2S,4S), (2R,4R), and (2R,4S)—exhibit profoundly divergent biochemical behaviors that preclude generic substitution. The (2S,4R)-diastereomer (L-erythro) differs from its (2S,4S)-counterpart (L-threo) in enzyme substrate specificity, metabolic stability, inhibitor potency, and tumor-imaging characteristics [1]. For instance, the (2S,4R)-isomer is a poor substrate of glutamine transaminase K whereas the (2S,4S)-isomer is an excellent substrate, directly impacting metabolic fate in vivo [2]. Similarly, DL-threo-4-fluoroglutamate acts as a potent chain-terminating inhibitor of folylpolyglutamate synthetase, while the erythro (2S,4R/2R,4S) diastereomer is weakly inhibitory [3]. Even the choice of protecting group matters: the dimethyl ester hydrochloride form enables preferential crystallization of the erythro diastereomer from racemic mixtures, a purification advantage not shared by the free acid or other ester derivatives [4]. These stereochemistry-dependent functional differences mean that procurement of the incorrect stereoisomer or unprotected analogue yields irreproducible results or inactive probes.

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Superior Tumor Cell Uptake of (2S,4R)-Configured Fluoroglutamine PET Tracer vs. (2S,4S)-Diastereomer

In a direct head-to-head comparison using two tumor cell lines, the ¹⁸F-labeled (2S,4R)-4-fluoroglutamine ([¹⁸F](2S,4R)-4-FGln) exhibited greater cellular uptake than the corresponding (2S,4S)-diastereomer [1]. The (2S,4R)-configured compound is the precursor to the dimethyl ester hydrochloride building block, establishing stereochemical identity as the origin of this differential uptake. This finding was a key rationale for advancing (2S,4R)-4-FGln into human clinical PET trials rather than the (2S,4S)-isomer [2].

PET imaging glutamine metabolism oncology

Divergent Substrate Specificity for Glutamine Transaminase K: (2S,4R) Is a Poor Substrate, (2S,4S) Is an Excellent Substrate

A direct comparative enzymological study revealed that (2S,4R)-4-fluoroglutamine is a poor substrate of glutamine transaminase K (GTK), whereas (2S,4S)-4-fluoroglutamine is an excellent substrate for the same enzyme [1]. This differential substrate recognition means the (2S,4R)-diastereomer resists metabolic degradation via the GTK pathway, while the (2S,4S)-isomer is rapidly consumed. This finding is directly relevant to the dimethyl ester hydrochloride because it serves as the protected precursor to the free (2S,4R)-4-fluoroglutamic acid and -glutamine probes used in these enzyme assays.

enzyme specificity glutamine transaminase K metabolic stability

5.5-Fold Difference in Glutamate Decarboxylase (GAD) Inhibitory Potency Between Stereoisomers of 4-Fluoroglutamate

A comparative study of all four stereoisomers of 4-fluoroglutamate on rat brain glutamate decarboxylase (GAD) demonstrated a 5.5-fold range in inhibitory potency depending solely on stereochemistry [1]. The most potent inhibitor, D-erythro-4-F-Glu (likely corresponding to (2R,4S)), exhibited ~70% inhibition at 1×10⁻² M, with Ki = 2×10⁻³ M. The L-erythro isomer, which corresponds to the free acid of the target compound ((2S,4R)-4-fluoroglutamic acid), showed Ki = 1.1×10⁻² M—a 5.5-fold weaker inhibition [1]. The D-threo and L-erythro isomers were equipotent (Ki ≈ 1.1×10⁻² M). All inhibition was competitive and reversible [1].

glutamate decarboxylase GABAergic inhibition enzyme inhibitor

Erythro (2S,4R/2R,4S) vs. Threo (2S,4S/2R,4R) Diastereomers: Weak vs. Potent Chain-Terminating Inhibition of Folylpolyglutamate Synthetase

DL-threo-4-fluoroglutamate (racemic mixture of (2S,4S)- and (2R,4R)-enantiomers) acts as an effective, concentration-dependent chain-terminating inhibitor of rat liver folylpolyglutamate synthetase (FPGS), blocking polyglutamylation of both tetrahydrofolate and methotrexate. In contrast, the erythro diastereomer (racemic (2S,4R)/(2R,4S)) is only weakly inhibitory [1]. The threo isomer is incorporated as an alternate substrate only slightly less effectively than L-glutamate itself, but the resulting fluoroglutamate-containing product is at least 15-fold poorer as a substrate for further glutamylation, producing a 'leaky' chain termination [1]. This means the (2S,4R)-configured building block yields the erythro diastereomer—the weakly inhibitory form—making it suitable for applications where FPGS inhibition must be minimized, while the (2S,4S)-configured building block would generate the potently chain-terminating threo form.

folylpolyglutamate synthetase antifolate chain termination

Glutamine Synthetase Inhibition: 4-Fluoroglutamic Acid Exhibits Ki = 0.62 mM, Comparable to Known Active-Site Probes

4-Fluoroglutamic acid (stereochemistry unspecified in the aggregated database entry) inhibits glutamine synthetase (GS, EC 6.3.1.2) with a Ki value of 0.62 mM as catalogued in the BRENDA enzyme database [1]. In a separate comparative enzymology study, both (2S,4R)- and (2S,4S)-4-fluoroglutamate diastereomers were characterized as poor substrates but strong inhibitors of glutamine synthetase, with (2S,4R)-4-FGlu specifically shown not to serve as a substrate for sheep brain GS [2]. This inhibition profile, combined with resistance to metabolic turnover by GS, makes the (2S,4R)-configured compound a useful probe for studying glutamine synthetase function without competing as a substrate.

glutamine synthetase nitrogen metabolism enzyme inhibition

Preferential Crystallization of Erythro Dimethyl Ester Hydrochloride Enables Facile Diastereomer Separation from Racemic Mixtures

Conversion of a 1:1 erythro/threo mixture of racemic 4-fluoroglutamic acid to the dimethyl ester hydrochlorides results in preferential crystallization of the erythro diastereomer [1]. This differential solubility—unique to the dimethyl ester hydrochloride salt form—provides a practical, scalable separation method that avoids chiral chromatography. The free acid forms of erythro and threo diastereomers do not exhibit this convenient separation behavior without derivatization; resolution of the free erythro acid required diastereomeric salt formation with cinchonine, while the free threo acid could not be resolved underivatized [2].

diastereomer separation crystallization process chemistry

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of ¹⁸F-(2S,4R)-4-Fluoroglutamine PET Tracers for Oncology Imaging

The (2S,4R)-dimethyl ester hydrochloride is the validated chiral precursor for synthesizing ¹⁸F-(2S,4R)-4-fluoroglutamine, a PET tracer that demonstrated tumor visualization in 17 of 25 cancer patients across multiple tumor types (breast, pancreas, renal, lung, colon, lymphoma, glioma) in a first-in-human clinical trial [1]. The (2S,4R)-stereochemistry is non-negotiable: the (2S,4S)-diastereomer showed inferior tumor cell uptake and is an excellent substrate of glutamine transaminase K, which would accelerate metabolic clearance [2]. The dimethyl ester protection is cleaved during radiolabeling to yield the free amino acid tracer. Procurement of the correct (2S,4R)-configured diester ensures the PET probe retains the stereochemistry clinically validated for tumor glutamine flux imaging.

Stereospecific Synthesis of γ-Fluoromethotrexate (FMTX) Analogues with Defined Polyglutamylation Profiles

γ-Fluoromethotrexate (FMTX), synthesized by incorporating 4-fluoroglutamic acid into the methotrexate scaffold, is a potent dihydrofolate reductase (DHFR) inhibitor that is defective in polyglutamate formation [1]. The stereochemistry at the fluoroglutamate γ-carbon determines whether the resulting FMTX analogue undergoes polyglutamylation: the erythro diastereomer (derived from (2S,4R)-configured building block) yields FMTX that is weakly incorporated by FPGS, while the threo (2S,4S)-derived FMTX acts as a chain terminator [2]. For studies requiring DHFR inhibition without confounding polyglutamylation-dependent cellular retention, the (2S,4R)-dimethyl ester hydrochloride is the appropriate starting material. Both diastereomers of FMTX show similar DHFR inhibitory potency to methotrexate but are incapable of being readily converted to polyglutamate derivatives [3].

Enzymological Probe Development for Glutamine/Glutamate-Utilizing Enzyme Active-Site Mapping

The (2S,4R)-4-fluoroglutamate scaffold, accessible via deprotection of the dimethyl ester hydrochloride, serves as a differential probe for mapping active-site topology of glutamate- and glutamine-utilizing enzymes [1]. The compound is a substrate of glutamate dehydrogenase and aspartate aminotransferase, but not of sheep brain glutamine synthetase (where it acts solely as an inhibitor) [2]. Alanine aminotransferase catalyzes an unusual γ-elimination reaction with (2S,4R)-4-FGlu—the first description of an aminotransferase catalyzing such a reaction [2]. This unique reactivity profile, combined with defined (2S,4R)-stereochemistry, makes the building block essential for comparative enzymology studies where stereochemistry-dependent substrate vs. inhibitor behavior must be unambiguously assigned.

Solution-Phase Peptide Synthesis Requiring Organic-Soluble, Crystallizable Fluorinated Glutamic Acid Building Blocks

The dimethyl ester protection in the hydrochloride salt form confers superior organic-solvent solubility compared to the zwitterionic free acid, facilitating direct use in solution-phase amide coupling reactions without additional protection steps [1]. The preferential crystallization of the erythro dimethyl ester hydrochloride from racemic mixtures provides a cost-effective purification route that avoids chiral chromatographic separation [2]. This combination of solubility and crystallizability is particularly valuable for gram-scale synthesis of fluorinated peptide analogues, where the free acid form would require separate esterification and chiral resolution steps. The hydrochloride counterion further enhances storage stability and handling compared to the free base ester.

Quote Request

Request a Quote for Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.